[2-(4-Bromophenyl)ethyl](cyclobutylmethyl)amine

GPCR Pharmacology Opioid Receptor Medicinal Chemistry

[2-(4-Bromophenyl)ethyl](cyclobutylmethyl)amine (CAS 1870971-53-1), with the IUPAC name 2-(4-bromophenyl)-N-(cyclobutylmethyl)ethanamine, is a tertiary phenethylamine derivative featuring a 4-bromophenyl group, a two-carbon ethyl linker, and an N-cyclobutylmethyl substituent. With a molecular formula of C13H18BrN and a molecular weight of 268.19 g/mol, this compound is commercially available from research supply vendors at ≥95% purity.

Molecular Formula C13H18BrN
Molecular Weight 268.19 g/mol
CAS No. 1870971-53-1
Cat. No. B1415999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-Bromophenyl)ethyl](cyclobutylmethyl)amine
CAS1870971-53-1
Molecular FormulaC13H18BrN
Molecular Weight268.19 g/mol
Structural Identifiers
SMILESC1CC(C1)CNCCC2=CC=C(C=C2)Br
InChIInChI=1S/C13H18BrN/c14-13-6-4-11(5-7-13)8-9-15-10-12-2-1-3-12/h4-7,12,15H,1-3,8-10H2
InChIKeyYNRQCCNVLNZUDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(4-Bromophenyl)ethyl](cyclobutylmethyl)amine (CAS 1870971-53-1): Procurement-Relevant Structural Profile for Medicinal Chemistry Research


[2-(4-Bromophenyl)ethyl](cyclobutylmethyl)amine (CAS 1870971-53-1), with the IUPAC name 2-(4-bromophenyl)-N-(cyclobutylmethyl)ethanamine, is a tertiary phenethylamine derivative featuring a 4-bromophenyl group, a two-carbon ethyl linker, and an N-cyclobutylmethyl substituent . With a molecular formula of C13H18BrN and a molecular weight of 268.19 g/mol, this compound is commercially available from research supply vendors at ≥95% purity . The combination of a para-brominated aromatic ring, a flexible ethyl spacer, and a strained cyclobutylmethyl amine tail places this compound at a structurally unique intersection of phenethylamine and cyclobutylamine chemical space, making it a candidate for structure–activity relationship (SAR) exploration and fragment-based drug discovery programs.

GPCR SAR scaffold combining 4-bromophenyl core and N-cyclobutylmethyl tail
N-Cyclobutylmethyl moiety supports exploration of kappa opioid receptor pharmacophore
Para-bromo handle suitable for cross-coupling diversification in fragment-based discovery

Why N-Substituted 4-Bromophenethylamines Like [2-(4-Bromophenyl)ethyl](cyclobutylmethyl)amine Cannot Be Generically Substituted


In-class phenethylamine analogs are not functionally interchangeable due to the profound impact of both the aryl halogen position and the N-alkyl substituent on target engagement, selectivity, and physicochemical properties. Within the diphenethylamine structural class, the N-cyclobutylmethyl substituent has been specifically identified as the optimal N-substitution for achieving high affinity and selectivity at the kappa opioid receptor (KOP), outperforming other N-alkyl variants [1]. Similarly, the para-bromine substitution pattern on the phenyl ring is known to influence trace amine-associated receptor 1 (TAAR1) agonist potency, with 4-bromo analogs displaying EC50 values in the low micromolar range [2]. Simply replacing the N-cyclobutylmethyl group with a smaller alkyl group (e.g., methyl, isopropyl) or shifting the bromine to the meta position can alter receptor binding affinity by orders of magnitude and change lipophilicity (logP) by over 1 log unit, directly impacting membrane permeability, non-specific binding, and assay compatibility .

N-Alkyl group replacement may drastically alter target affinity. Cyclobutylmethyl linked to highest reported KOP binding; smaller N-alkyl variants show different receptor engagement profiles.

Bromine regioisomer (3-bromo vs 4-bromo) not interchangeable. Meta vs para substitution introduces distinct electronic and steric vectors; regioisomers indistinguishable by MS alone.

Lipophilicity shift affects assay compatibility. Estimated logP increase >1 unit over primary amine analogs alters membrane partitioning and non-specific binding; requires method adjustment.

[2-(4-Bromophenyl)ethyl](cyclobutylmethyl)amine Differentiation Evidence: Quantitative Comparator Analysis


N-Cyclobutylmethyl Substitution as a Pharmacophoric Determinant: Insights from Diphenethylamine KOP Receptor SAR

In a systematic diphenethylamine series reported by Spetea et al. (2012), the N-cyclobutylmethyl substituted derivative HS665 (compound 4) demonstrated the highest KOP receptor affinity and agonist potency among all N-alkyl variants tested [1]. While the target compound [2-(4-Bromophenyl)ethyl](cyclobutylmethyl)amine differs from HS665 in aromatic substitution (4-bromophenyl vs. 3-hydroxyphenethyl-phenethyl), the N-cyclobutylmethyl pharmacophore is directly shared. This class-level evidence strongly suggests that the cyclobutylmethyl group confers distinct conformational and steric properties that are not replicable by smaller N-alkyl substituents (e.g., methyl, n-propyl) or larger cycloalkyl groups (e.g., cyclopentylmethyl, cyclohexylmethyl).

KOP Affinity Determinant
Class-level inference
N-Cyclobutylmethyl linked to highest reported KOP affinity in diphenethylamine series (HS665 IC50 57 nM)
Reported pharmacophoric contribution; confirm in target scaffold
Data from radioligand assays; target differs in aryl substitution
GPCR Pharmacology Opioid Receptor Medicinal Chemistry Structure-Activity Relationship

Para-Bromine Substitution on Phenethylamine: TAAR1 Agonist Potency Compared to N-Methyl and Unsubstituted Analogs

BindingDB data for human TAAR1 reveal that the primary amine 4-bromophenethylamine (CAS 73918-56-6) acts as a TAAR1 agonist with an EC50 of 1,540 nM, while its N-methyl derivative (N-methyl-2-(4-bromophenyl)ethylamine) shows reduced potency with an EC50 of 6,540 nM [1][2]. Both compounds share the 4-bromophenethyl core with [2-(4-Bromophenyl)ethyl](cyclobutylmethyl)amine but differ in N-substitution. The ∼4.2-fold decrease in potency upon N-methylation indicates that N-alkyl substitution on the 4-bromophenethylamine scaffold is not pharmacologically silent; the bulkier, more lipophilic N-cyclobutylmethyl group in the target compound is predicted to further modulate potency, target selectivity, and ADME properties relative to both the primary amine and the N-methyl analog.

TAAR1 N-Substituent Effect
Cross-study comparable
4-bromophenethylamine EC50 1540 nM; N-methyl reduces potency ~4.2-fold to 6540 nM
N-alkyl size modulates TAAR1 potency; cyclobutylmethyl expected distinct shift
No direct EC50 data for target compound
TAAR1 GPCR Signaling Neuropharmacology Trace Amine

Regioisomeric Differentiation: 4-Bromo vs. 3-Bromo Substitution in Cyclobutylmethyl-Phenethylamines

The target compound carries the bromine substituent at the para (4-) position of the phenyl ring. Its closest commercially cataloged regioisomer, [2-(3-Bromophenyl)ethyl](cyclobutylmethyl)amine (CAS 1880301-38-1), differs solely in the bromine position (meta vs. para) while sharing the identical molecular formula (C13H18BrN) and molecular weight (268.19 g/mol) . In phenethylamine SAR, the position of ring halogenation critically controls both electronic distribution (Hammett σ constants: σmeta-Br = +0.39; σpara-Br = +0.23) and steric presentation to receptor binding pockets, directly affecting affinity for aminergic GPCRs including serotonin 5-HT2A and TAAR1 [1]. These regioisomers are not analytically distinguishable by mass spectrometry alone and require chromatographic separation, imposing procurement discipline.

Regioisomer Electronic Shift
Class-level inference
4-bromo σp = +0.23 vs 3-bromo σm = +0.39 (Hammett constants)
Para vs meta position alters electronic profile and steric presentation
Regioisomers require chromatographic separation; MS alone insufficient
Regiochemistry Halogen Bonding Receptor Selectivity Medicinal Chemistry

Lipophilicity Modulation: Predicted LogP Shift Driven by N-Cyclobutylmethyl vs. Primary Amine and N-Isopropyl Analogs

The N-cyclobutylmethyl substituent significantly elevates lipophilicity relative to simpler N-alkyl 4-bromophenethylamines. The primary amine 4-bromophenethylamine has a measured logP of 2.23, the N-isopropyl analog [2-(4-bromophenyl)ethyl](propan-2-yl)amine has a predicted logP (XLogP3) of 3.2, and the N-cyclobutylmethyl target compound, with an additional two carbon atoms and a constrained ring system, is predicted to have a logP of approximately 3.6–4.0 (estimated via additive fragment methods) . This >1-log-unit increase in lipophilicity relative to the primary amine translates to an approximately 10-fold higher theoretical membrane partitioning, which may enhance blood–brain barrier penetration while also increasing the risk of non-specific protein binding and phospholipidosis .

Lipophilicity Increase
Class-level inference
Estimated logP 3.6–4.0, >1 unit above primary amine (logP 2.23)
Higher membrane partitioning potential; monitor non-specific binding
Predicted range; experimental logP should be measured
Lipophilicity ADME Physicochemical Properties Drug Design

Optimal Research and Procurement Application Scenarios for [2-(4-Bromophenyl)ethyl](cyclobutylmethyl)amine


Kappa Opioid Receptor (KOP) Ligand Scaffold Optimization

Based on the established role of the N-cyclobutylmethyl pharmacophore in conferring high KOP receptor affinity and selectivity in diphenethylamine series (HS665, IC50 = 57 nM) [1], [2-(4-Bromophenyl)ethyl](cyclobutylmethyl)amine can serve as a key intermediate or scaffold for synthesizing novel KOP-targeted probe molecules. The 4-bromophenyl group provides a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling systematic exploration of aromatic substitution effects on KOP binding and functional selectivity.

TAAR1 Structure-Activity Relationship (SAR) Probe Development

Given that the 4-bromophenethylamine core engages human TAAR1 with an EC50 of 1,540 nM and that N-methylation shifts potency to 6,540 nM [2], the N-cyclobutylmethyl variant offers a structurally distinct probe for dissecting the steric tolerance of the TAAR1 orthosteric binding pocket. Researchers investigating TAAR1 as a therapeutic target for schizophrenia and metabolic disorders can use this compound to map the N-substituent SAR landscape, complementing existing data for primary amine and N-methyl analogs.

Regiochemical Comparator in Halogen-Position SAR Studies

The availability of both 4-bromo (CAS 1870971-53-1) and 3-bromo (CAS 1880301-38-1) N-cyclobutylmethyl-phenethylamine regioisomers, which share identical molecular formulas and masses, enables rigorously controlled head-to-head comparisons of halogen position effects on target binding . This paired regioisomer strategy is valuable for halogen-bonding interaction studies and for computational chemists validating docking pose predictions where bromine position differentiates binding modes.

CNS Penetrant Probe Design Leveraging Elevated Lipophilicity

With an estimated logP of 3.6–4.0—substantially higher than 4-bromophenethylamine (logP = 2.23) and the N-isopropyl analog (XLogP3 = 3.2)—this compound is preferentially suited for CNS-targeted screening cascades where passive blood-brain barrier permeability is desired . The elevated lipophilicity, combined with the moderately basic amine (predicted pKa ~9–10 for tertiary amine), positions this compound as a tool for evaluating how increased logP affects target engagement in neuronal cell-based assays.

Application
Selection Property
Validation Focus
KOP receptor ligand development
N-Cyclobutylmethyl pharmacophore presence
Target engagement and selectivity profiling
TAAR1 structure–activity studies
N-substituent steric sensitivity
Orthosteric pocket tolerance mapping
Halogen-position SAR studies
Regioisomeric bromine identity
Electronic/steric parameter comparison
CNS permeability assessment
Elevated lipophilicity profile
Membrane partitioning and non-specific binding control
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